3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide
Description
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound with the molecular formula C18H27NO4. It is characterized by a cyclohexyl group attached to a propanamide backbone, which is further substituted with a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-21-15-11-14(12-16(22-2)18(15)23-3)19-17(20)10-9-13-7-5-4-6-8-13/h11-13H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWZXAQBITBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexylamine is reacted with 3,4,5-trimethoxybenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. .
Chemical Reactions Analysis
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Comparison with Similar Compounds
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)propanamide can be compared with similar compounds such as:
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)butanamide: This compound has a butanamide backbone instead of a propanamide backbone, which may affect its reactivity and biological activity.
3-cyclohexyl-N-(3,4,5-trimethoxyphenyl)pentanamide: This compound has a pentanamide backbone, which may result in different physical and chemical properties compared to the propanamide derivative
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
